molecular formula C8H9N B097768 (R)-2-Phenylaziridine CAS No. 18142-08-0

(R)-2-Phenylaziridine

Cat. No.: B097768
CAS No.: 18142-08-0
M. Wt: 119.16 g/mol
InChI Key: GBIKLFWSUVVUKT-QMMMGPOBSA-N
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Description

(R)-2-Phenylaziridine is a chiral aziridine compound that has gained significant interest in scientific research due to its unique properties. This compound is synthesized through a simple and efficient method and has been found to have potential applications in various fields, including medicine and materials science.

Scientific Research Applications

Rhodium-Catalyzed Carbonylative Ring Expansion

A study by Ardura, López, and Sordo (2006) explored the use of [Rh(CO)2Cl]2 in catalyzing the carbonylative ring expansions of N-tert-butyl-2-phenylaziridine to yield 2-azetidinone. The presence of a phenyl substituent in (R)-2-Phenylaziridine facilitates the insertion of the metal atom into the C-N bond through hyperconjugation interaction, demonstrating the utility of this compound in selective organic transformations (Ardura, López, & Sordo, 2006).

Ring-Opening Reactions

Hiyama, Koide, and Nozaki (1975) investigated the oxidation of 2-phenylaziridine with lead tetraacetate, resulting in benzaldehyde as the primary product. This reaction showcases the potential of this compound in generating useful intermediates for organic synthesis (Hiyama, Koide, & Nozaki, 1975).

Biotransformations in Synthesis

Wang et al. (2007) demonstrated that the biotransformation of racemic 1-arylaziridine-2-carbonitriles by Rhodococcus erythropolis AJ270 produces highly enantiopure compounds. This study highlights the application of this compound in enantioselective synthesis, crucial for creating substances with specific stereochemistry (Wang et al., 2007).

Statistical Modeling in Protein Expression Studies

While not directly related to this compound, Breitwieser et al. (2011) discuss general statistical modeling in protein expression studies, which could be pertinent to understanding the interactions and implications of compounds like this compound in biological systems (Breitwieser et al., 2011).

Synthesis of Arylaziridines

Musio et al. (2009) reported on the synthesis of optically active arylaziridines, including methods for creating alpha,alpha-disubstituted aziridines from N-tert-butylsulfonyl-2-phenylaziridine. This research contributes to the understanding of synthesizing and manipulating structures similar to this compound (Musio et al., 2009).

Properties

IUPAC Name

(2S)-2-phenylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIKLFWSUVVUKT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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